molecular formula C17H14N2O5 B4194982 N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2,4-dimethoxybenzamide

N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2,4-dimethoxybenzamide

Cat. No. B4194982
M. Wt: 326.30 g/mol
InChI Key: VGERKDBBEVJRAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2,4-dimethoxybenzamide, commonly known as IDB or IDB-1016, is a synthetic compound that has been studied for its potential use in treating various diseases. IDB-1016 is a derivative of benzoquinone, which has been shown to have antioxidant and anti-inflammatory properties.

Scientific Research Applications

IDB-1016 has been studied for its potential use in treating various diseases, including liver diseases, neurodegenerative diseases, and cancer. In liver diseases, IDB-1016 has been shown to have hepatoprotective effects by reducing oxidative stress and inflammation. In neurodegenerative diseases, IDB-1016 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In cancer, IDB-1016 has been shown to have anti-tumor effects by inducing apoptosis and inhibiting angiogenesis.

Mechanism of Action

The exact mechanism of action of IDB-1016 is not fully understood, but it is believed to work through its antioxidant and anti-inflammatory properties. IDB-1016 has been shown to scavenge free radicals and reduce oxidative stress, which can lead to cell damage and inflammation. IDB-1016 also inhibits the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
IDB-1016 has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inflammation, and apoptosis. IDB-1016 has also been shown to improve liver function and reduce liver damage in animal models of liver diseases. In neurodegenerative diseases, IDB-1016 has been shown to improve cognitive function and reduce neuronal damage in animal models. In cancer, IDB-1016 has been shown to inhibit tumor growth and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

IDB-1016 has several advantages for lab experiments, including its stability, solubility, and low toxicity. IDB-1016 is also relatively easy to synthesize and purify, which makes it a good candidate for further research. However, IDB-1016 has some limitations, including its poor bioavailability and limited pharmacokinetic data. Further research is needed to optimize the formulation and delivery of IDB-1016 for clinical use.

Future Directions

There are several future directions for research on IDB-1016, including:
1. Further studies on the mechanism of action of IDB-1016, including its effects on signaling pathways and gene expression.
2. Optimization of the formulation and delivery of IDB-1016 for clinical use, including the development of prodrugs and nanoparticles.
3. Clinical trials to evaluate the safety and efficacy of IDB-1016 in treating liver diseases, neurodegenerative diseases, and cancer.
4. Studies on the potential use of IDB-1016 in combination with other drugs or therapies to enhance its therapeutic effects.
5. Further studies on the pharmacokinetics and pharmacodynamics of IDB-1016 to better understand its absorption, distribution, metabolism, and excretion.
Conclusion:
In conclusion, IDB-1016 is a synthetic compound that has been studied for its potential use in treating various diseases. IDB-1016 has antioxidant and anti-inflammatory properties and has been shown to have hepatoprotective, neuroprotective, and anti-tumor effects. Further research is needed to optimize the formulation and delivery of IDB-1016 for clinical use and to evaluate its safety and efficacy in treating diseases.

properties

IUPAC Name

N-(1,3-dioxoisoindol-2-yl)-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5/c1-23-10-7-8-13(14(9-10)24-2)15(20)18-19-16(21)11-5-3-4-6-12(11)17(19)22/h3-9H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGERKDBBEVJRAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NN2C(=O)C3=CC=CC=C3C2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2,4-dimethoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2,4-dimethoxybenzamide
Reactant of Route 3
Reactant of Route 3
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2,4-dimethoxybenzamide
Reactant of Route 4
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2,4-dimethoxybenzamide
Reactant of Route 5
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2,4-dimethoxybenzamide
Reactant of Route 6
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2,4-dimethoxybenzamide

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